5-bromo-2-chloro-N-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide
Overview
Description
5-bromo-2-chloro-N-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide is a useful research compound. Its molecular formula is C18H13BrClN3OS2 and its molecular weight is 466.8 g/mol. The purity is usually 95%.
The exact mass of the compound 5-bromo-2-chloro-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide is 464.93719 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- A study by Saeed and Wong (2012) outlines a synthetic route for preparing variously substituted 1,3-thiazole heterocyclic compounds, emphasizing base-catalyzed S-cyclization mechanisms. This process involves bromine and demonstrates the utility of related compounds in the synthesis of heterocycles, which could potentially encompass the compound due to its structural similarities (Saeed & Wong, 2012).
- Another synthesis approach, detailed by Narayana et al. (2004), involves the preparation of benzamide derivatives with potential antifungal properties. The method highlights the versatility of thiazole compounds in drug development, suggesting applications for similar compounds in creating new antifungal agents (Narayana et al., 2004).
Potential Anticancer Activity
- Research by Yılmaz et al. (2015) on indapamide derivatives, including similar structural motifs, showed proapoptotic activity in melanoma cell lines. This study indicates the potential of such compounds for anticancer applications, especially in designing molecules with specific biological activities (Yılmaz et al., 2015).
Antipathogenic Properties
- Limban et al. (2011) synthesized and tested a series of acylthioureas for their antipathogenic activity, specifically against bacterial cells capable of forming biofilms. This research underscores the potential of thiazole and benzamide derivatives in developing antimicrobial agents with novel modes of action (Limban et al., 2011).
Properties
IUPAC Name |
5-bromo-2-chloro-N-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3OS2/c1-10-2-4-11(5-3-10)15-9-26-18(21-15)23-17(25)22-16(24)13-8-12(19)6-7-14(13)20/h2-9H,1H3,(H2,21,22,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEFBYIIPPGHRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=C(C=CC(=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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